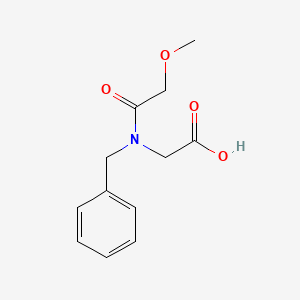![molecular formula C21H23FN2O4 B6636055 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B6636055.png)
1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone, also known as FEB, is a synthetic compound belonging to the family of benzodiazepines. FEB has gained attention in the scientific community due to its potential therapeutic applications in the treatment of anxiety disorders and other related conditions.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone is not fully understood, but it is believed to act on the GABA-A receptor, a neurotransmitter receptor that plays a key role in the regulation of anxiety and other related conditions. This compound is thought to enhance the activity of the GABA-A receptor, leading to the anxiolytic and sedative effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety and improve cognitive function. This compound has also been shown to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. In addition, this compound has been shown to have muscle relaxant properties, reducing muscle spasms in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone has several advantages for lab experiments, including its stability and solubility in water and organic solvents. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone research. One area of interest is the development of this compound-based drugs for the treatment of anxiety disorders and other related conditions. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. In addition, the development of new synthesis methods for this compound could lead to improved yield and purity of the product. Finally, studies are needed to evaluate the potential toxicity of this compound and its long-term effects on the body.
Métodos De Síntesis
1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone is synthesized through a multistep process involving the reaction of 4-fluorobenzoyl chloride with 1,4-diazepane, followed by the reaction of the resulting product with 2-methoxyphenol and potassium carbonate. The final product is obtained through purification and isolation steps. The synthesis method of this compound has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone has been the subject of various scientific studies due to its potential therapeutic applications. This compound has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders. This compound has also been studied for its anticonvulsant properties, with promising results in animal models. In addition, this compound has been shown to have potential as a muscle relaxant, with studies indicating its ability to reduce muscle spasms in animal models.
Propiedades
IUPAC Name |
1-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-18-5-2-3-6-19(18)28-15-20(25)23-11-4-12-24(14-13-23)21(26)16-7-9-17(22)10-8-16/h2-3,5-10H,4,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUJYPFNUXGNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)

![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)

![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)

![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)
![3H-benzimidazol-5-yl-[4-(2,3-dimethylquinoxaline-6-carbonyl)piperazin-1-yl]methanone](/img/structure/B6636059.png)
![4-[4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636060.png)
![1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one](/img/structure/B6636066.png)
![N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6636074.png)